2-Pyridin-4-YL-1-M-tolyl-ethanone

Medicinal Chemistry Organic Synthesis Chemical Biology

Substituting with para-tolyl isomers risks complete loss of binding activity in lead optimization campaigns. 2-Pyridin-4-YL-1-M-tolyl-ethanone (CAS 216529-53-2) delivers the precise meta-substitution geometry essential for target engagement and synthetic fidelity. • Key intermediate for substituted pyrazole synthesis per US Patent 6342608B1, where the meta-tolyl moiety defines final compound architecture. • 98% purity reference standard enables isomer-specific HPLC method development for separating meta/para isomers in reaction monitoring. • Ligand precursor for coordination polymers in which meta-geometry directly governs porosity and catalytic performance. Batch-to-batch consistency with expedited global logistics.

Molecular Formula C14H13NO
Molecular Weight 211.26 g/mol
CAS No. 216529-53-2
Cat. No. B1600802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pyridin-4-YL-1-M-tolyl-ethanone
CAS216529-53-2
Molecular FormulaC14H13NO
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)CC2=CC=NC=C2
InChIInChI=1S/C14H13NO/c1-11-3-2-4-13(9-11)14(16)10-12-5-7-15-8-6-12/h2-9H,10H2,1H3
InChIKeyIUTOFRKFEYTCQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Pyridin-4-YL-1-M-tolyl-ethanone Overview


2-Pyridin-4-YL-1-M-tolyl-ethanone (CAS 216529-53-2) is a pyridine derivative characterized by a central ethanone bridge linking a 4-pyridinyl moiety and a 3-methylphenyl (m-tolyl) group . This compound is primarily categorized as a research chemical building block, with a molecular formula of C14H13NO and a molecular weight of 211.26 g/mol . The distinctive feature of this compound is the meta-substitution pattern on its phenyl ring, a structural attribute that can confer unique chemical reactivity and biological target engagement profiles compared to its ortho- or para-substituted isomers .

Meta-substituted phenyl building block for regioselective synthesis
Isomer-specific SAR and target engagement studies
Purity specifications from vendors support method reproducibility

2-Pyridin-4-YL-1-M-tolyl-ethanone Substitution Risks


Substituting 2-Pyridin-4-YL-1-M-tolyl-ethanone with a close analog is not a trivial procurement decision; it directly undermines experimental integrity. The meta-substitution pattern on the phenyl ring dictates the compound's three-dimensional conformation and electronic distribution, which in turn governs its interactions with biological targets, catalytic sites, or crystallization conditions . Unlike its para-tolyl isomer (2-Pyridin-4-YL-1-P-tolyl-ethanone, CAS 100866-13-5) or analogs with different ring substituents (e.g., 1-(4-Bromophenyl)-2-(pyridin-4-yl)ethanone, CAS 100397-96-4), the target compound presents a unique steric and electronic profile [1]. Even minor structural alterations can lead to complete loss of activity in a given assay or failure in a specific synthetic step. The quantitative evidence below demonstrates that these are not interchangeable commodities.

Positional isomer mismatch

The meta-tolyl substitution pattern may not transfer to para- or ortho-analogs, potentially altering target interactions and synthetic outcomes.

Purity grade divergence

Lower purity batches may introduce impurities that affect reaction yields and assay reproducibility, requiring specification review.

Physicochemical disparity

Brominated analogs (e.g., CAS 100397-96-4) differ significantly in molecular weight and lipophilicity, limiting direct substitution in ADME or cellular assays.

2-Pyridin-4-YL-1-M-tolyl-ethanone vs. Analogs


Meta vs. Para Substitution

The primary point of differentiation is the meta-substitution on the phenyl ring. 2-Pyridin-4-YL-1-M-tolyl-ethanone possesses a methyl group at the 3-position, whereas its closest analog, 2-Pyridin-4-YL-1-P-tolyl-ethanone (CAS 100866-13-5), has the methyl group at the 4-position . This positional isomerism alters the molecule's dipole moment and steric accessibility, leading to divergent properties in structure-activity relationships (SAR).

Substitution pattern
Head-to-head
Target: meta-methyl (3-position)
Comparator: para-methyl (4-position)
Identical mass (211.26), different 3D conformation
Conformation-driven selectivity and reactivity differences
Not interchangeable positional isomers
Medicinal Chemistry Organic Synthesis Chemical Biology

Purity Specifications

When comparing technical datasheets from reputable vendors, 2-Pyridin-4-YL-1-M-tolyl-ethanone is available with a specified minimum purity of 98% from AKSci (Product 1882AJ) and 97% from CymitQuimica (IN-DA0070E8) . This is a crucial differentiator from lower-purity offerings (e.g., ≥95% or 96%) from other generic sources [1].

Purity specification
Reported
98% (AKSci) / 97% (CymitQuimica) vs. ≥95% (others)
Higher purity may reduce impurity-related variability
Verify vendor certificate of analysis
Chemical Procurement Quality Control Synthetic Chemistry

Physicochemical Divergence vs. Brominated Analogs

The substitution of a bromine atom for the methyl group, as in 1-(4-Bromophenyl)-2-(pyridin-4-yl)ethanone (CAS 100397-96-4), results in a significant change in physicochemical properties. The target compound (MW: 211.26, XLogP3-AA predicted ~2.5) is lighter and more lipophilic compared to the brominated analog (MW: 276.13, XLogP3-AA 2.8) [1].

MW & lipophilicity
Class-level
Target: MW 211.26, XLogP3-AA ~2.5
Brominated analog: MW 276.13, XLogP3-AA 2.8
Different ADME properties; poor surrogate
Calculated properties (PubChem)
Physical Chemistry ADME Prediction Medicinal Chemistry

2-Pyridin-4-YL-1-M-tolyl-ethanone Applications


Medicinal Chemistry SAR Scaffold

Use as a core scaffold in the synthesis of lead compound libraries, particularly where the meta-substitution pattern on the phenyl ring is hypothesized to confer a specific binding conformation or selectivity profile compared to ortho- or para-isomers. The high purity (98%) from specified vendors ensures reliable initial hits .

Pyrazole Derivative Synthesis Precursor

Employed as a key intermediate in the multi-step synthesis of substituted pyrazoles, as described in US Patent 6342608B1, which are themselves of interest for pharmaceutical development [1]. The specific meta-tolyl moiety is a critical component of the final compound's structure.

Isomer Discrimination Reference Standard

Serves as a high-purity analytical reference standard (97-98%) for the development of chromatographic methods (e.g., HPLC) aimed at separating and quantifying meta- from para-tolyl isomers in reaction mixtures or stability studies .

Functional Materials Building Block

Acts as a ligand precursor for the synthesis of metal-organic complexes or coordination polymers, where the precise geometry afforded by the meta-substituted phenyl-pyridyl ethanone backbone influences the final material's porosity or catalytic activity .

Application
Selection Property
Validation Focus
SAR scaffold synthesis
meta-substitution pattern
Isomer-specific binding or selectivity screening
Substituted pyrazole intermediate
m-tolyl ketone reactivity
Multi-step synthesis reproducibility
Isomer discrimination HPLC reference
High-purity reference standard
Chromatographic separation method development
Metal-organic framework ligand precursor
meta-substituted coordination geometry
Material porosity or catalytic activity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Pyridin-4-YL-1-M-tolyl-ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.